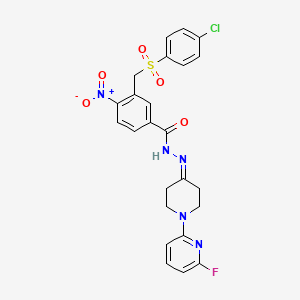

3-(((4-Chlorophenyl)sulfonyl)methyl)-N'-(1-(6-fluoro-2-pyridinyl)-4-piperidinylidene)-4-nitrobenzenecarbohydrazide

Description

This compound is a carbohydrazide derivative featuring a 4-chlorophenylsulfonylmethyl group, a 4-nitrobenzene core, and a piperidinylidene moiety substituted with a 6-fluoro-2-pyridinyl ring. Its molecular complexity arises from the integration of sulfonyl, nitro, and heterocyclic groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

3-[(4-chlorophenyl)sulfonylmethyl]-N-[[1-(6-fluoropyridin-2-yl)piperidin-4-ylidene]amino]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN5O5S/c25-18-5-7-20(8-6-18)37(35,36)15-17-14-16(4-9-21(17)31(33)34)24(32)29-28-19-10-12-30(13-11-19)23-3-1-2-22(26)27-23/h1-9,14H,10-13,15H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGIILFTIWSAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)C4=NC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(((4-Chlorophenyl)sulfonyl)methyl)-N'-(1-(6-fluoro-2-pyridinyl)-4-piperidinylidene)-4-nitrobenzenecarbohydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 426.89 g/mol. The compound features a piperidine ring, a sulfonamide group, and a nitrobenzene moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies indicate that the compound exhibits significant antibacterial properties. In vitro testing has shown that it is effective against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

The compound demonstrated moderate to strong activity against these strains, suggesting its potential as an antibacterial agent in therapeutic applications .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it shows strong inhibitory effects on acetylcholinesterase (AChE) and urease:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 1.13 ± 0.003 |

These results indicate that the compound could be explored further for treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urease-related infections .

Anticancer Activity

In addition to its antibacterial and enzyme inhibitory effects, the compound has shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and disruption of cell cycle progression. Further research is needed to elucidate these mechanisms fully.

Case Studies

- Antibacterial Efficacy : A study conducted on the efficacy of the compound against Salmonella typhi revealed that it inhibited bacterial growth significantly at low concentrations compared to standard antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant cases .

- Enzyme Inhibition : In a comparative analysis of several compounds with similar structures, this compound was found to be one of the most potent urease inhibitors among tested derivatives, highlighting its therapeutic potential in managing urease-related conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Analytical Differences

Key Observations:

Core Structural Variations: The target compound’s benzenecarbohydrazide backbone distinguishes it from sulfonamide-based analogs like W-17. The carbohydrazide group may enhance hydrogen-bonding capacity compared to sulfonamides, influencing target binding .

This contrasts with CAS 1024183-79-6, which lacks nitro functionality . The 6-fluoro-2-pyridinyl moiety in the target compound is unique among analogs, offering improved metabolic resistance compared to non-fluorinated pyridines (e.g., in W-15) .

Spectral Data: IR spectra consistently show SO₂ (~1330–1350 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches across nitro- and sulfonyl-containing analogs . In 1H NMR, piperidinylidene protons in the target compound and W-18 resonate upfield (δ 2.8–3.5) compared to saturated piperidinyl analogs (δ 1.5–2.1 in CAS 1024183-79-6) due to conjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.